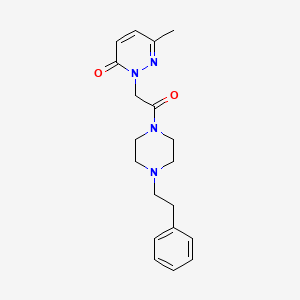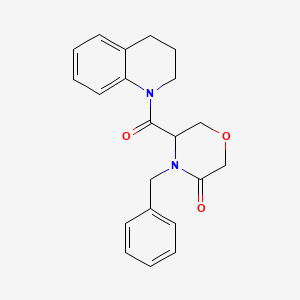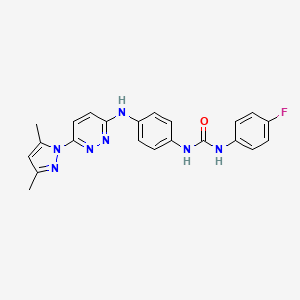
6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one, also known as MPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPO belongs to the class of pyridazinone derivatives and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound may also act by modulating the expression of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the migration of cancer cells and induce cell death in cancer cells. This compound has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has high purity and stability. This compound has been extensively studied in various biological assays, and its efficacy and safety have been evaluated in animal models. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one. One possible direction is to investigate the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another possible direction is to investigate the potential use of this compound in the treatment of cancer, either alone or in combination with other anti-cancer agents. Further studies are also needed to understand the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one involves the reaction of 4-phenethylpiperazine with 2-(bromomethyl)-6-methylpyridazin-3(2H)-one in the presence of a base, followed by the reaction with 2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl bromide. The final product is obtained after purification using column chromatography. The yield of this compound is around 50%, and the purity is greater than 95%.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been tested in various biological assays, including cell viability assays, cell migration assays, and Western blot analysis. This compound has also been tested in animal models, including mice and rats, to evaluate its efficacy and safety.
Eigenschaften
IUPAC Name |
6-methyl-2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-16-7-8-18(24)23(20-16)15-19(25)22-13-11-21(12-14-22)10-9-17-5-3-2-4-6-17/h2-8H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNUWWRVVFEHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)



![2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2901472.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2901474.png)
![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)
![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2901478.png)



